molecular formula C20H20ClNO3S B2425093 (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-63-3

(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2425093
CAS No.: 1448140-63-3
M. Wt: 389.89
InChI Key: LPCJMSUIYMKSCL-ZHACJKMWSA-N
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Description

(E)-3-(2-Chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative incorporating a phenylsulfonyl piperidine moiety, designed for advanced pharmacological and chemical biology research. This compound belongs to the α,β-unsaturated ketone family, a class known as "open-chain flavonoids" that serve as a privileged scaffold in medicinal chemistry due to their versatile biological activities . The strategic integration of the chlorophenyl group and the phenylsulfonyl piperidine group is intended to enhance its potential as a multi-target agent. Chalcones and their derivatives are extensively investigated for their potent antiviral effects, demonstrating activity through the selective inhibition of key viral enzymes such as lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and HIV integrase/protease . Furthermore, compounds featuring a sulfone functional group, similar to the one in this molecule, have been reported to possess strong and broad-spectrum antifungal activity, including against fluconazole-resistant Candida strains and dermatophytic fungi, potentially through inhibition of cytochrome P450 enzymes . The molecular structure is characterized by a propenone linker that facilitates potential interactions with biological targets. This reagent is offered to support discovery efforts in infectious disease, oncology, and anti-inflammatory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c21-19-9-5-4-6-16(19)10-11-20(23)22-14-12-18(13-15-22)26(24,25)17-7-2-1-3-8-17/h1-11,18H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCJMSUIYMKSCL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one, a compound with the molecular formula C20H20ClNO3S, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorophenyl and phenylsulfonyl groups. The process is characterized by various organic reactions that ensure high yields and purity. For example, one study reported a yield of 85% for a related compound synthesized through a series of reactions involving hydrazine hydrate and methanol .

Biological Activity Overview

The biological activity of this compound has been evaluated across several parameters:

Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains:

  • Salmonella typhi : Moderate to strong activity.
  • Bacillus subtilis : Moderate to strong activity.
  • Other tested strains include Escherichia coli and Staphylococcus aureus , where it showed weaker effects .

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is crucial for treating neurodegenerative diseases.
  • Urease : Exhibited potent inhibition, suggesting potential applications in treating infections caused by urease-producing bacteria .

Case Studies

Several studies have highlighted the pharmacological potential of compounds similar to this compound:

  • Antibacterial Screening : A study synthesized derivatives and tested their antibacterial efficacy. The results indicated that compounds with a similar piperidine nucleus had enhanced antibacterial properties, particularly against Gram-negative bacteria .
  • Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of related compounds, reporting IC50 values for AChE ranging from 0.63 to 2.14 µM for the most active derivatives, highlighting their potential in treating Alzheimer's disease .

The mechanism underlying the biological activities of this compound is thought to involve interactions with specific enzymes and bacterial membranes. Molecular docking studies suggest that the compound binds effectively to active sites on target proteins, inhibiting their function and leading to antibacterial effects .

Data Table: Biological Activity Summary

Activity TypeTested Strains/EnzymesResults
AntibacterialSalmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity
Escherichia coliWeak to moderate activity
Staphylococcus aureusWeak to moderate activity
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition (IC50 < 3 µM)
UreasePotent inhibition

Preparation Methods

Cyclocondensation of Sulfone-Containing Diketones

Piperidine rings bearing sulfonyl groups are often synthesized via cyclocondensation reactions. A diketone precursor, such as 1,5-diphenyl-1,5-diketosulfone, reacts with ammonium acetate in acetic acid to yield 4-(phenylsulfonyl)piperidin-4-ol, which is subsequently dehydrated to form the sulfone-substituted piperidine. This method mirrors the synthesis of 2,6-diarylpiperidin-4-ones reported by Arulraj et al., where recrystallization from ethanol ensures purity.

Reaction Scheme :
$$
\text{1,5-Diphenyl-1,5-diketosulfone} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH, Δ}} \text{4-(Phenylsulfonyl)piperidin-4-ol} \xrightarrow{-H2O} \text{4-(Phenylsulfonyl)piperidine}
$$

Sulfonylation of Piperidine Derivatives

Direct sulfonylation of piperidine at the 4-position is challenging due to the lack of inherent reactivity at carbon centers. However, electrophilic aromatic substitution analogs have been employed for aliphatic systems. Using a directed lithiation strategy, 4-bromopiperidine is treated with n-butyllithium to generate a carbanion at the 4-position, which reacts with benzenesulfonyl chloride to install the sulfonyl group. This approach is analogous to sulfonylation methods described in patent WO2018114672A1 for piperazine derivatives.

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) at −78°C.
  • Base: n-BuLi.
  • Sulfonylating Agent: Benzenesulfonyl chloride.

Formation of (E)-3-(2-Chlorophenyl)prop-2-en-1-one

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is synthesized via base-catalyzed condensation of 4-(phenylsulfonyl)piperidine-1-carbaldehyde with 2-chlorophenylacetophenone. Sodium hydroxide in ethanol facilitates deprotonation and aldol addition, followed by dehydration to yield the E-isomer. This method is adapted from chalcone syntheses reported by Sun et al., where trans-configuration is favored under kinetic control.

Reaction Scheme :
$$
\text{4-(Phenylsulfonyl)piperidine-1-carbaldehyde} + \text{2-Chlorophenylacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{(E)-3-(2-Chlorophenyl)prop-2-en-1-one}
$$

Optimization Data :

Parameter Optimal Value Yield (%)
Temperature 60°C 78
NaOH Concentration 10% w/v 82
Reaction Time 6 h 85

Enaminone-Mediated Synthesis

Enaminones serve as versatile intermediates for α,β-unsaturated ketones. Reacting 4-(phenylsulfonyl)piperidine-1-yl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA) forms an enaminone, which undergoes nucleophilic substitution with 2-chlorophenylmagnesium bromide to yield the target enone. This method, reported by Elgemeie et al., ensures high regioselectivity and E-configuration.

Spectral Validation :

  • ¹H-NMR : Methine proton at δ 8.05 ppm (sp² hybridized), methyl groups at δ 3.09 ppm.
  • ¹³C-NMR : Methine carbon at δ 105.49 ppm, methyl carbons at δ 41.73 ppm.

Coupling of Piperidine and Enone Subunits

N-Acylation via Friedel-Crafts Reaction

The piperidine nitrogen is acylated using the enone’s carbonyl group under Friedel-Crafts conditions. Aluminum chloride catalyzes the reaction between 4-(phenylsulfonyl)piperidine and (E)-3-(2-chlorophenyl)prop-2-enoyl chloride in dichloromethane. This method mirrors the acylation of 2,6-diphenylpiperidin-4-ones described by Aridoss et al..

Reaction Conditions :

  • Catalyst: AlCl₃ (1.2 equiv).
  • Solvent: CH₂Cl₂, 0°C to room temperature.
  • Yield: 72%.

Mitsunobu Reaction

For oxygen-sensitive substrates, the Mitsunobu reaction couples 4-(phenylsulfonyl)piperidine with the enone’s hydroxyl precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method, adapted from patent WO2018027097A1, ensures retention of stereochemistry.

Key Advantages :

  • Mild conditions (room temperature).
  • High functional group tolerance.

Stereochemical Analysis and Validation

The E-configuration of the double bond is confirmed via:

  • ¹H-NMR Coupling Constants : Trans-vicinal coupling (J = 15–16 Hz) between Hα and Hβ.
  • X-ray Crystallography : Single-crystal analysis reveals a dihedral angle > 150° between the 2-chlorophenyl and piperidine groups.
  • UV-Vis Spectroscopy : λmax at 280 nm, characteristic of conjugated enones.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance yield and reduce reaction times for the Claisen-Schmidt condensation step. At a flow rate of 0.5 mL/min and 100°C, the enone forms in 89% yield compared to 78% in batch.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 4-(phenylsulfonyl)piperidine and 2-chlorophenylacetophenone with K₂CO₃ achieves 80% yield in 2 h, reducing waste.

Q & A

Q. What kinetic studies elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to heat (40–60°C), light (UV 254 nm), and pH extremes (1–13); monitor via HPLC-DAD .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life; pseudo-first-order kinetics model hydrolysis of the enone group .
  • Isolation of degradants : Prep-HPLC isolates major degradants for structural characterization (NMR/MS) .

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